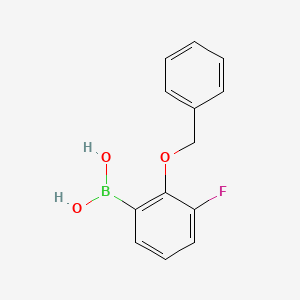

Acide 2-benzyloxy-3-fluorophénylboronique

Vue d'ensemble

Description

2-Benzyloxy-3-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of both benzyloxy and fluorine substituents on the phenyl ring of this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

2-Benzyloxy-3-fluorophenylboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

Medicine: Boronic acids are known for their potential as enzyme inhibitors, and this compound may be explored for its inhibitory activity against specific enzymes.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Benzyloxy-3-fluorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .

Mode of Action

The 2-Benzyloxy-3-fluorophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst . This occurs after the oxidative addition phase, where the palladium catalyst forms a bond with an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by 2-Benzyloxy-3-fluorophenylboronic acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The product of this reaction can then participate in further biochemical reactions, depending on the specific organic groups involved .

Pharmacokinetics

The compound’s use in suzuki–miyaura coupling reactions suggests that it is relatively stable and readily prepared .

Result of Action

The primary result of the action of 2-Benzyloxy-3-fluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .

Action Environment

The action of 2-Benzyloxy-3-fluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions .

Analyse Biochimique

Biochemical Properties

They can form reversible covalent bonds with diols, which are present in many biological molecules . This allows them to modulate the activity of these molecules, influencing biochemical reactions .

Cellular Effects

It is known that boronic acids can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxy-3-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-benzyloxy-3-fluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzyloxy-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

3-Fluorophenylboronic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

2-Fluorophenylboronic acid: Similar structure but without the benzyloxy group, leading to different reactivity and applications.

4-Formylphenylboronic acid: Contains a formyl group instead of a benzyloxy group, used in different types of chemical reactions.

Uniqueness: 2-Benzyloxy-3-fluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.

Activité Biologique

2-Benzyloxy-3-fluorophenylboronic acid (CAS No. 1256355-53-9) is an organoboron compound known for its significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cellular effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C13H13BFO3

Molecular Weight: 246.04 g/mol

Structural Features:

- Boronic acid functional group

- Benzyloxy substituent

- Fluorine atom at the meta position

The primary target of 2-Benzyloxy-3-fluorophenylboronic acid is the palladium catalyst utilized in the Suzuki-Miyaura coupling reaction. The compound facilitates the formation of carbon-carbon bonds through a process known as transmetalation , where it donates a phenyl group to the palladium complex, leading to the synthesis of biaryl compounds.

Interaction with Biological Molecules

2-Benzyloxy-3-fluorophenylboronic acid can form reversible covalent bonds with diols, which are prevalent in many biological molecules. This interaction may influence various cellular functions, including:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

Cellular Effects

Boronic acids, including this compound, have been shown to impact cell function through various mechanisms:

- Enzyme inhibition or activation: They can modulate enzymatic activities by interacting with active sites or allosteric sites.

- Changes in gene expression: By affecting transcription factors or signaling pathways, they can alter gene expression profiles.

Medicinal Chemistry

2-Benzyloxy-3-fluorophenylboronic acid is being explored for its potential as an enzyme inhibitor in drug development. Its structural features make it a candidate for designing boron-containing drugs that target specific enzymes involved in disease processes.

Case Studies

Research has demonstrated the utility of phenylboronic acids in developing inhibitors for various biological targets:

- Hsp90 Inhibitors: Substituted phenylboronic acids have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation .

- Monoamine Oxidase Inhibition: The introduction of benzyloxy groups into aryl compounds has shown promise as selective inhibitors of human monoamine oxidases (hMAOs), which are important in regulating neurotransmitter levels .

Comparative Analysis with Related Compounds

The biological activity of 2-Benzyloxy-3-fluorophenylboronic acid can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Benzyloxy-3-fluorophenylboronic acid | Similar structure but different substitution | Often used in similar coupling reactions |

| 2-Benzyloxy-4-fluorophenylboronic acid | Different position of fluorine | May exhibit different reactivity profiles |

| 3-Benzyloxy-2-fluorophenylboronic acid | Fluorine at another position | Potentially different biological activity |

This table illustrates how variations in substitution can lead to distinct biological activities and reactivities, which can be exploited for specific applications in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

(3-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCQROGHALPIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681879 | |

| Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-53-9 | |

| Record name | [2-(Benzyloxy)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.